Cas no 78345-63-8 (N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine)

N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine 化学的及び物理的性質
名前と識別子
-
- N-((Tetrahydro-2H-pyran-2-yl)methyl)ethanamine
- N-(oxan-2-ylmethyl)ethanamine
- AG-H-14467
- AGN-PC-00LVTZ
- Ambcb4015227
- CTK5E5714
- MolPort-003-179-013
- N-(TETRAHYDRO-2H-PYRAN-2-YLMETHYL)ETHANAMINE
- 78345-63-8
- N-[(Oxan-2-yl)methyl]ethanamine
- CHEMBRDG-BB 4015227
- SCHEMBL11060437
- N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine
- N-ethyl-N-(2-tetrahydropyranylmethyl)amine
- AKOS009062378
- DTXSID80534873
- NWPMUJHTBUOZQN-UHFFFAOYSA-N
- DB-188534
-
- MDL: MFCD08059964
- インチ: InChI=1S/C8H17NO/c1-2-9-7-8-5-3-4-6-10-8/h8-9H,2-7H2,1H3
- InChIKey: NWPMUJHTBUOZQN-UHFFFAOYSA-N
- ほほえんだ: CCNCC1CCCCO1
計算された属性
- せいみつぶんしりょう: 143.13100
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 85.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.892
- ふってん: 201.1°C at 760 mmHg
- フラッシュポイント: 76.6°C
- 屈折率: 1.439
- PSA: 21.26000
- LogP: 1.55590
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N180840-500mg |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine |
78345-63-8 | 500mg |
$ 500.00 | 2022-06-03 | ||
TRC | N180840-1000mg |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine |
78345-63-8 | 1g |
$ 830.00 | 2022-06-03 | ||
TRC | N180840-2500mg |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine |
78345-63-8 | 2500mg |
$ 1655.00 | 2022-06-03 |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamineに関する追加情報
Professional Introduction to N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine (CAS No. 78345-63-8)
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine, identified by the CAS number 78345-63-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in drug development, particularly in the design of novel bioactive molecules. The presence of a tetrahydro-2H-pyran moiety in its structure imparts distinct stereochemical and electronic properties, making it a valuable scaffold for medicinal chemists.
The compound's structure, characterized by a saturated six-membered heterocyclic ring connected to an amine group, suggests potential interactions with biological targets. Such structural motifs are frequently explored in the quest for new therapeutic agents, as they can mimic natural products or serve as privileged scaffolds that enhance binding affinity and selectivity. The 1-ethanamine portion of the molecule further contributes to its versatility, allowing for further functionalization and derivatization to tailor its pharmacological properties.
In recent years, there has been a surge in research focused on exploiting natural product-inspired scaffolds for drug discovery. The tetrahydro-2H-pyran core is particularly noteworthy, as it is found in several bioactive compounds isolated from plants and microorganisms. These natural products have served as inspiration for synthetic chemists, leading to the development of libraries of derivatives with enhanced pharmacological profiles. N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine represents a synthetic equivalent of such natural motifs, offering a platform for further exploration.
The compound's potential lies not only in its structural features but also in its reactivity. The amine group can participate in various chemical transformations, including nucleophilic additions, condensations, and couplings, which are fundamental to medicinal chemistry. This reactivity allows for the facile introduction of additional functional groups, enabling the synthesis of complex molecules with tailored biological activities. Such versatility is crucial in the early stages of drug discovery, where rapid iteration and optimization are key.
Recent advancements in computational chemistry have further enhanced the utility of compounds like N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine. Molecular modeling techniques can predict how such molecules might interact with biological targets at the atomic level. By integrating these predictions with experimental data, researchers can accelerate the design process and prioritize promising candidates for further investigation. This interdisciplinary approach has been instrumental in identifying novel therapeutic agents that might otherwise remain undiscovered.
The synthesis of N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine also highlights the importance of green chemistry principles in modern pharmaceutical research. Efficient synthetic routes that minimize waste and utilize sustainable methodologies are increasingly preferred. Recent developments in catalytic processes have enabled more streamlined syntheses of complex molecules like this one, reducing the environmental impact while maintaining high yields and purity. Such innovations align with global efforts to promote sustainable practices across all scientific disciplines.
In conclusion, N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine (CAS No. 78345-63-8) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and synthetic accessibility, make it an attractive scaffold for drug discovery efforts. As computational methods continue to evolve and green chemistry principles gain prominence, compounds like this one will play an increasingly important role in the development of new therapeutic agents that meet both scientific and environmental challenges.
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